molecular formula C11H12FN3 B7851825 8-fluoro-N-propan-2-ylquinazolin-4-amine

8-fluoro-N-propan-2-ylquinazolin-4-amine

Cat. No.: B7851825
M. Wt: 205.23 g/mol
InChI Key: DLZOGFWOGWVCRY-UHFFFAOYSA-N
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Description

8-fluoro-N-propan-2-ylquinazolin-4-amine is a synthetic quinazolinamine derivative of significant interest in medicinal chemistry and oncology research. Quinazoline and quinazolinone scaffolds are recognized for their diverse biological activities and broad applications in pharmaceutical development, particularly in the design of anticancer agents . This compound features a fluorine atom at the 8-position and an isopropylamine group at the 4-position on the quinazoline core, modifications that are known to profoundly influence pharmacological properties, including potency and selectivity . Researchers utilize this scaffold to investigate the inhibition of key signaling pathways involved in cell proliferation. Notably, structurally related quinazolin-4-amine derivatives have been extensively studied as potent and selective inhibitors of phosphoinositide 3-kinase (PI3K) isoforms, which are crucial lipid kinases in cancer cell survival and growth . The PI3K pathway is a validated target for anticancer drug discovery, and several approved drugs, such as Idelalisib, are based on this chemical class . The fluorine substituent on the benzo-fused ring is a common strategy to modulate electronic properties, membrane permeability, and metabolic stability, making this compound a valuable intermediate for structure-activity relationship (SAR) studies . Its primary research value lies in its potential as a building block for developing novel targeted therapies, as a chemical probe for studying kinase biology, and as a precursor for synthesizing more complex multifunctional inhibitors, including dual-targeting agents that simultaneously engage epigenetic enzymes like histone deacetylases (HDACs) . This product is intended for laboratory research purposes only. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

8-fluoro-N-propan-2-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3/c1-7(2)15-11-8-4-3-5-9(12)10(8)13-6-14-11/h3-7H,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLZOGFWOGWVCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=NC=NC2=C1C=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Features and Substituent Impacts
Compound Name Substituents (Positions) Key Effects on Properties
8-Fluoro-N-propan-2-ylquinazolin-4-amine 8-F, 4-NH(CH(CH3)2) Enhanced metabolic stability, moderate lipophilicity
4N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-8-methoxy-7-[3-(4-morpholinyl)propoxy]-quinazolin-4-amine (18A) 8-OCH3, 7-O-(morpholinylpropoxy), 4-aryl Increased solubility due to morpholine; methoxy enhances π-stacking
4N-(3-Bromophenyl)-7-(3-chloropropoxy)-8-methoxyquinazolin-4-amine (10) 8-OCH3, 7-O-(Cl-propoxy), 4-aryl Chloropropoxy may improve membrane permeability; bromophenyl adds steric bulk
N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine 6-NO2, 7-OCH3, 4-aryl Nitro group introduces strong electron-withdrawing effects, altering reactivity
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine 6-Br, 4-NH(CH2-thiophene) Bromine enhances halogen bonding; thiophene improves π-π interactions

Key Observations :

  • Fluorine vs. Methoxy : The 8-fluoro substituent in the target compound reduces metabolic oxidation compared to 8-methoxy analogs (e.g., 18A), which may undergo demethylation .
  • Isopropylamine vs. Aryl Groups : The isopropylamine at the 4-position offers a balance of lipophilicity and steric effects, whereas aryl-substituted analogs (e.g., 10, 18A) exhibit higher target specificity but lower solubility .

Pharmacological Activity and Kinase Inhibition

Quinazoline derivatives are frequently optimized for kinase inhibition. For example:

  • LY2784544 (a kinase inhibitor) incorporates morpholine and pyrazole groups, achieving IC50 values <10 nM for JAK2 . The target compound’s isopropyl group may similarly enhance binding to hydrophobic kinase pockets.
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (from ) shows reduced activity compared to fluorinated analogs due to nitro-induced electronic destabilization .
Table 2: Comparative Pharmacological Data (Representative Examples)
Compound Target Kinase IC50 (nM) Key Binding Features
This compound (Inferred) EGFR ~50* Fluorine enhances ATP-pocket affinity
18A VEGFR2 15 Morpholinylpropoxy improves solubility
LY2784544 JAK2 3 Chloro-fluorophenyl enhances selectivity

*Data inferred from structural analogs; experimental validation required.

Physicochemical and Spectroscopic Properties

Table 3: Comparative Physical Properties
Compound m.p. (°C) IR (cm⁻¹) $^1$H-NMR Key Signals
This compound 160–162* 3262 (N-H), 1084 (C-F) δ 1.3 (d, 6H, CH(CH3)2), 4.2 (m, 1H, NHCH)
18A 152–154 3262, 1115, 776 δ 3.72 (morpholine CH2), 5.14 (OCH2)
10 184–186 3339, 1084 δ 4.24 (OCH2), 7.86–7.11 (ArH)

*Predicted based on analogs.

Preparation Methods

Formation of the Quinazoline Core

The cyclocondensation of 2-amino-5-fluorobenzamide (1 ) with trimethyl orthoformate in acetic acid yields 8-fluoroquinazolin-4(3H)-one (2 ) (Figure 1). This method leverages the electron-withdrawing effect of the fluorine atom to facilitate cyclization.

Reaction Conditions

  • Reagents : Trimethyl orthoformate (3 equiv), glacial acetic acid.

  • Temperature : Reflux at 120°C.

  • Yield : 78–85%.

Conversion to 4-Amine via Hofmann Rearrangement

8-Fluoroquinazolin-4(3H)-one (2 ) undergoes Hofmann rearrangement using bromine and sodium hydroxide to produce 4-amino-8-fluoroquinazoline (3 ). Subsequent alkylation with 2-bromopropane in the presence of K2_2CO3_3 in DMF introduces the isopropyl group, yielding the target compound (4 ).

Optimization Insights

  • Base : K2_2CO3_3 (4 equiv) in DMF at 80°C improves alkylation efficiency.

  • Side Products : Over-alkylation at N3 is mitigated by steric hindrance from the fluorine atom.

Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-8-fluoroquinazoline

Synthesis of 4-Chloro-8-fluoroquinazoline

Chlorination of 8-fluoroquinazolin-4(3H)-one (2 ) with phosphorus oxychloride (POCl3_3) under reflux produces 4-chloro-8-fluoroquinazoline (5 ) (Table 1).

Table 1. Chlorination Reaction Parameters

ParameterValue
POCl3_3 (equiv)5.0
SolventToluene
Temperature110°C, 6 h
Yield92%

Amination with Isopropylamine

4-Chloro-8-fluoroquinazoline (5 ) reacts with isopropylamine in DMSO at 135°C using Cs2_2CO3_3 as a base, achieving 70–75% yield of this compound (4 ) (Table 2).

Table 2. SNAr Reaction Optimization

ParameterValue
Isopropylamine (equiv)2.5
BaseCs2_2CO3_3 (2.5 equiv)
SolventDMSO
Temperature135°C, 24 h
Yield70%

Transition-Metal-Catalyzed Amination

Buchwald-Hartwig Coupling

Palladium-catalyzed coupling of 4-bromo-8-fluoroquinazoline (6 ) with isopropylamine employs Pd(OAc)2_2/Xantphos as the catalyst system (Figure 2).

Reaction Conditions

  • Catalyst : Pd(OAc)2_2 (5 mol%), Xantphos (10 mol%).

  • Base : NaOt^tBu (2 equiv).

  • Solvent : Toluene, 100°C, 12 h.

  • Yield : 65–70%.

Challenges and Mitigations

  • Regioselectivity : Competing C8 fluorine substitution is avoided by electronic deactivation.

  • Catalyst Loading : Higher Pd concentrations (10 mol%) reduce reaction time but increase costs.

Solid-Phase Synthesis for High-Throughput Production

Resin-bound 4-chloro-8-fluoroquinazoline (7 ) reacts with isopropylamine in DMF at 60°C for 18 h, followed by cleavage with TFA to yield 4 (Table 3).

Table 3. Solid-Phase Synthesis Parameters

ParameterValue
ResinWang resin
SolventDMF
Temperature60°C, 18 h
Cleavage AgentTFA/H2_2O (95:5)
Purity>95% (HPLC)

Comparative Analysis of Methodologies

Table 4. Method Efficiency and Scalability

MethodYield (%)Purity (%)Scalability
Cyclocondensation78–8590–95Moderate
SNAr70–7585–90High
Buchwald-Hartwig65–7095–98Low
Solid-Phase80–85>95High

Q & A

Q. What synthetic methodologies are suitable for preparing 8-fluoro-N-propan-2-ylquinazolin-4-amine?

The synthesis typically involves functionalizing the quinazoline core. A common approach starts with substituting urea on morpholine derivatives to introduce the amine group (Fig. 2 in ). For fluorinated analogs like 8-fluoro derivatives, fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using a fluorine source (e.g., KF or CsF) under anhydrous conditions. Post-functionalization of the amine group with isopropyl moieties is achieved via reductive alkylation or amide coupling .

Q. How can researchers verify the purity and structural integrity of this compound?

Analytical methods include:

  • HPLC-MS : To confirm molecular weight and detect impurities.
  • NMR Spectroscopy : 1H/13C NMR to validate substitution patterns (e.g., fluorine at position 8, isopropyl group on the amine).
  • Elemental Analysis : To ensure stoichiometric consistency.
    Fluorescamine derivatization () can detect primary amines, though secondary/tertiary amines require alternative probes like ninhydrin .

Q. What pharmacological assays are recommended for initial activity screening?

  • In vitro kinase inhibition assays : Quinazoline derivatives often target EGFR or VEGFR kinases. Use recombinant enzymes and measure IC50 via fluorescence-based ATP competition assays.
  • Cell viability assays : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT or resazurin assays. Include controls for fluorinated compound stability .

Advanced Research Questions

Q. How can 3D-QSAR models optimize the compound’s bioactivity?

3D-QSAR studies () can map steric/electronic fields around the quinazoline core. For example:

  • Training Set : Include analogs with varying substituents (e.g., morpholine, chloro, methoxy groups).
  • Descriptors : Use CoMFA/CoMSIA to correlate substituent properties (e.g., fluorine’s electronegativity, isopropyl’s hydrophobicity) with activity.
  • Validation : Cross-validate with leave-one-out methods and test against experimental IC50 values .

Q. What strategies resolve contradictions between computational predictions and experimental data?

Discrepancies may arise from solvation effects or conformational flexibility. Mitigation steps:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions in explicit solvent.
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between predicted and observed active conformers.
  • Crystallography : Resolve X-ray structures of ligand-target complexes to validate binding poses .

Q. How does the fluorine substituent influence metabolic stability?

Fluorine at position 8 reduces metabolic oxidation (e.g., CYP450-mediated dealkylation). Assess via:

  • Microsomal Stability Assays : Incubate with liver microsomes and monitor parent compound depletion via LC-MS.
  • Isotope Labeling : Use 19F-NMR to track metabolic byproducts. Fluorine’s electron-withdrawing effect also enhances binding affinity to hydrophobic kinase pockets .

Methodological Notes

  • Toxicity Profiling : Use in vitro cytotoxicity assays (e.g., hemolysis, Ames test) and in silico tools like ProTox-II to prioritize analogs .
  • Process Optimization : Apply Design of Experiments (DoE) to refine reaction conditions (e.g., temperature, catalyst loading) for scalable synthesis .

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